2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-nitrophenyl)-3-oxopropanenitrile
Overview
Description
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-nitrophenyl)-3-oxopropanenitrile is a complex organic compound that features a benzimidazole core, a nitrophenyl group, and a nitrile functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-nitrophenyl)-3-oxopropanenitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, followed by the introduction of the nitrophenyl group and the nitrile functionality. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of automated systems and advanced purification methods, such as chromatography and crystallization, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-nitrophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of new compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and acids or bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-nitrophenyl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-nitrophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or proteins involved in cell proliferation, leading to anticancer effects. The compound’s ability to interact with DNA and other biomolecules also contributes to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzo[d]imidazol-2-yl)-3-(4-nitrophenyl)-3-oxopropanenitrile
- 2-(1H-benzo[d]imidazol-2-yl)-3-(4-aminophenyl)-3-oxopropanenitrile
- 2-(1H-benzo[d]imidazol-2-yl)-3-(4-methylphenyl)-3-oxopropanenitrile
Uniqueness
2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-nitrophenyl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-3-(4-nitrophenyl)prop-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O3/c17-9-12(16-18-13-3-1-2-4-14(13)19-16)15(21)10-5-7-11(8-6-10)20(22)23/h1-8,21H,(H,18,19)/b15-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKIIWOPYRAXAM-QINSGFPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=C(C3=CC=C(C=C3)[N+](=O)[O-])O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C(/C3=CC=C(C=C3)[N+](=O)[O-])\O)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420531 | |
Record name | F0193-0349 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26726217 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5854-18-2 | |
Record name | F0193-0349 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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